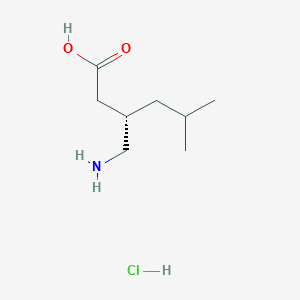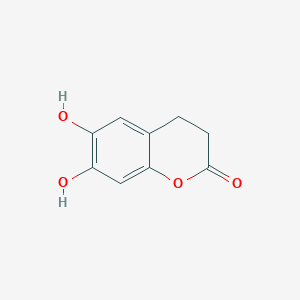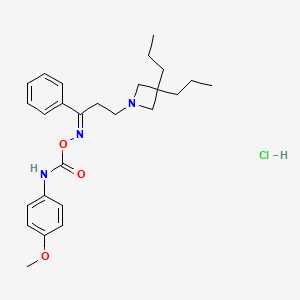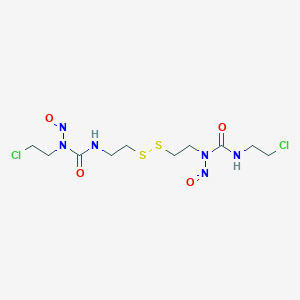
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- is a complex organic compound with a unique structure that includes a benzenemethanamine core, dimethoxy groups, a piperazine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a dimethoxybenzoic acid derivative, followed by amination and subsequent coupling with a piperazine derivative. The reaction conditions often include the use of strong acids, such as hydrochloric acid, and oxidizing agents like bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, sodium hydrogencarbonate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy groups can lead to a variety of functionalized derivatives.
Scientific Research Applications
Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with variations in the piperazine ring or additional functional groups.
Uniqueness
The uniqueness of Benzenemethanamine, 4,5-dimethoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2-nitro- lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
78933-13-8 |
|---|---|
Molecular Formula |
C26H30N4O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[4-(4-methylphenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C26H30N4O4/c1-19-4-8-22(9-5-19)28-12-14-29(15-13-28)23-10-6-21(7-11-23)27-18-20-16-25(33-2)26(34-3)17-24(20)30(31)32/h4-11,16-17,27H,12-15,18H2,1-3H3 |
InChI Key |
TYDOYFDAOUJIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NCC4=CC(=C(C=C4[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


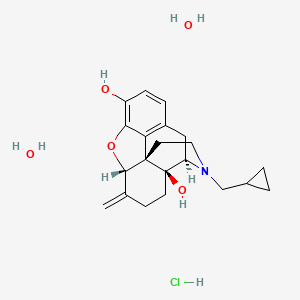

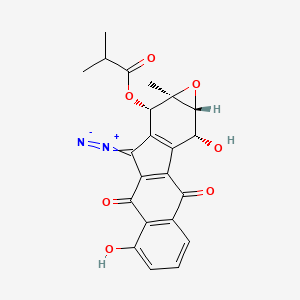


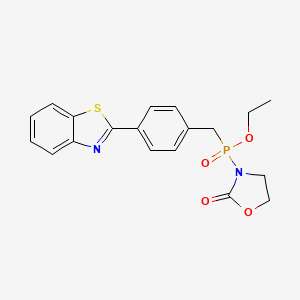

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
